3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide
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Overview
Description
3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C9H13N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for maximum efficiency, yield, and safety, with stringent quality control measures in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxypropanoic acid: Lacks the pyridine ring, making it less versatile in certain chemical reactions.
Pyridine-4-carboxaldehyde: Lacks the amino and hydroxyl groups, limiting its applications in biological systems.
N-(pyridin-4-yl)pyridin-4-amine: Contains a similar pyridine structure but differs in functional groups, leading to different chemical and biological properties.
Uniqueness
3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-amino-2-hydroxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C9H13N3O2/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7/h1-4,8,13H,5-6,10H2,(H,12,14) |
InChI Key |
FSOOZJIQQVWHBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(CN)O |
Origin of Product |
United States |
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